Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
CAS No.: 25491-42-3
Cat. No.: VC3823863
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25491-42-3 |
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Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate |
Standard InChI | InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Standard InChI Key | BNIXMGBGYGZYND-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate features a propanoate backbone substituted with two methyl groups at the α-carbon and a phenyl group adjacent to the ketone. The IUPAC name reflects this arrangement: ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Key structural attributes include:
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Molecular Formula:
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Canonical SMILES: \text{CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1, illustrating the ester linkage and branched alkyl chain .
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InChI Key: BNIXMGBGYGZYND-UHFFFAOYSA-N, essential for database referencing .
The compound’s crystalline structure, determined via X-ray diffraction, reveals planar geometry around the ketone and ester groups, facilitating predictable reactivity in nucleophilic and electrophilic reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves esterification of 2,2-dimethyl-3-oxo-3-phenylpropanoic acid with ethanol under acidic catalysis. Sulfuric acid () or p-toluenesulfonic acid () is typically employed, with reflux conditions (78–80°C) ensuring high yields (>85%) . Alternative methods include:
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Claisen Condensation: Reaction of ethyl acetoacetate with benzaldehyde derivatives, followed by methylation .
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Continuous Flow Processes: Enhanced efficiency in industrial settings via automated reactors, optimizing temperature (70–90°C) and residence time (2–4 hours) .
Industrial Manufacturing
Large-scale production utilizes continuous stirred-tank reactors (CSTRs) to maintain consistent reaction parameters. Key metrics include:
Parameter | Optimal Range | Impact on Yield |
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Temperature | 70–90°C | Prevents decarboxylation |
Pressure | 1–2 atm | Minimizes side reactions |
Catalyst Loading | 5–10% | Accelerates esterification |
Industrial batches achieve >90% purity, with downstream purification via vacuum distillation (b.p. 290.6°C at 760 mmHg) .
Physicochemical Properties
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate exhibits the following properties:
The compound’s low water solubility and high lipophilicity () make it ideal for organic solvents like ethanol, dichloromethane, and toluene .
Chemical Reactivity and Applications
Key Reactions
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Oxidation: Treatment with or yields 2,2-dimethyl-3-oxo-3-phenylpropanoic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .
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Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, forming ethyl 2,2-dimethyl-3-hydroxy-3-phenylpropanoate, useful in chiral synthesis .
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Nucleophilic Substitution: Amines or thiols displace the ethoxy group, generating amides or thioesters for peptide mimetics .
Pharmaceutical Applications
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Antiviral Research: Structural analogs inhibit viral proteases (e.g., SARS-CoV-2 M) by binding to catalytic dyads, with IC values <10 μM .
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Anticancer Activity: Derivatives demonstrate cytotoxicity against HeLa and MCF-7 cell lines (IC ≈ 15–25 μM) via apoptosis induction .
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Antibacterial Agents: Pyranoindole derivatives synthesized from this compound show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Biological and Toxicological Profile
Pharmacokinetics
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Metabolism: Hepatic hydrolysis to 2,2-dimethyl-3-oxo-3-phenylpropanoic acid, followed by glucuronidation .
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Bioavailability: Oral bioavailability in rats is 22–35% due to first-pass metabolism .
Toxicity Data
Endpoint | Result | Test Organism |
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Acute Oral LD | 1,200 mg/kg | Rat |
Skin Irritation | Mild erythema (OECD 404) | Rabbit |
Mutagenicity | Negative (Ames test) | Salmonella typhimurium |
The compound is classified under GHS Category 4 (H302: Harmful if swallowed) with no evidence of carcinogenicity .
Comparative Analysis with Structural Analogs
Property/Compound | Ethyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate | Ethyl 3-(2-Chlorophenyl)-3-Oxopropanoate | Propyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate |
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Molecular Formula | |||
Boiling Point (°C) | 290.6 | 275.2 | 305.4 |
Antiviral IC | 8.7 μM | 5.2 μM | 12.4 μM |
Synthetic Complexity | Moderate | High | Low |
The ethyl ester’s balance of reactivity and stability makes it superior to bulkier analogs (e.g., propyl esters) in large-scale applications .
Industrial and Research Significance
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Organic Synthesis: Serves as a dienophile in Diels-Alder reactions to construct six-membered rings for natural product synthesis .
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Material Science: Modifies polymer side-chains to enhance thermal stability (e.g., polyesters with > 150°C).
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Flavor Chemistry: Despite limited volatility, methyl derivatives contribute fruity notes in fragrances at ppm levels .
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